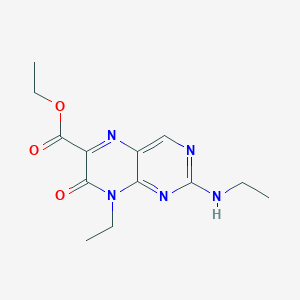
tert-Butyl pentylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl pentylcarbamate: is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl pentylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with pentylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+Pentylamine→tert-Butyl pentylcarbamate+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl pentylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acids or bases, this compound can hydrolyze to form pentylamine and tert-butyl alcohol.
Oxidation: Oxidizing agents can convert this compound into corresponding carbamates with different oxidation states.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Pentylamine and tert-butyl alcohol.
Oxidation: Oxidized carbamates.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl pentylcarbamate is used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis processes .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the behavior of carbamates in biological systems .
Industry: this compound finds applications in the production of pharmaceuticals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl pentylcarbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, making the compound less reactive towards nucleophilic attack. under specific conditions, the carbamate group can undergo hydrolysis or substitution reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the pentyl group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl 2-(substituted benzamido)phenylcarbamate: Known for its anti-inflammatory activity.
Uniqueness: tert-Butyl pentylcarbamate is unique due to its combination of the tert-butyl and pentyl groups, which provide a balance of stability and reactivity. This makes it suitable for a wide range of applications in organic synthesis and industrial processes.
Properties
CAS No. |
262845-41-0 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl N-pentylcarbamate |
InChI |
InChI=1S/C10H21NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H2,1-4H3,(H,11,12) |
InChI Key |
ZUGNLQSMJYBIFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


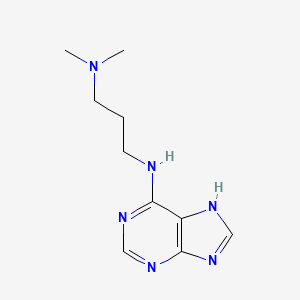
![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
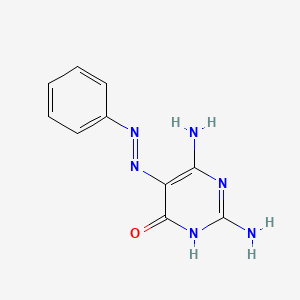
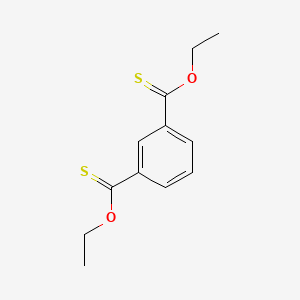
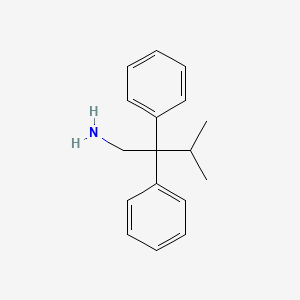

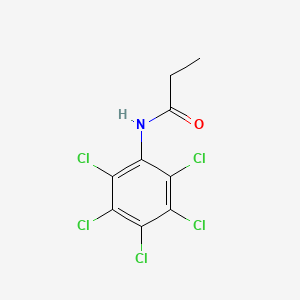
![4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine](/img/structure/B14000214.png)

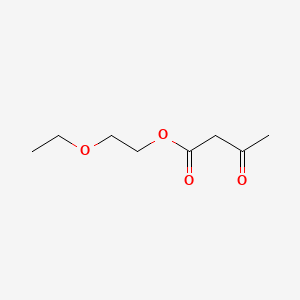
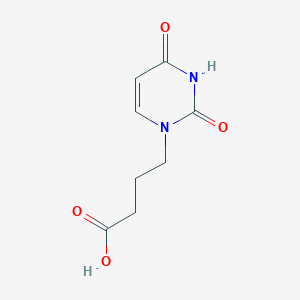
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)

